5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid
Description
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
3-(ethoxymethyl)-5-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-2-21-11-14(10-15(18)19)8-9-17-16(20)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
SWNQCZLJYBIKDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CCNC(=O)OCC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C13H17NO4 |
| Molecular Weight | Not specified for this compound in the search results |
| CAS Number | 23135-50-4 |
| Synonyms | 5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid |
Table 2: Common Solvents Used in Synthesis
| Solvent Type | Examples |
|---|---|
| Alcoholic Solvents | Methanol, Ethanol, 2-Propanol |
| Ether Solvents | Diethyl Ether, Tetrahydrofuran, 1,4-Dioxane |
| Acetonitrile | Used as a polar aprotic solvent |
Table 3: Analytical Techniques
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation and purity assessment |
| HPLC | Purification and purity analysis |
| IR Spectroscopy | Identification of functional groups |
Chemical Reactions Analysis
Types of Reactions
5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the ethoxymethyl group can participate in various chemical reactions. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can modify its structure and function.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural analogs primarily differ in the substituents at the 3-position of the pentanoic acid chain. Key examples include:
Key Observations :
- Lipophilicity : Ethoxymethyl and butoxymethyl substituents increase lipophilicity compared to polar groups like acrylamido .
- Biological Activity : Acrylamido derivatives (e.g., compound 16 in ) are designed as covalent enzyme inhibitors due to their reactive α,β-unsaturated carbonyl groups, whereas ethoxymethyl analogs may prioritize metabolic stability over covalent binding.
Physicochemical Properties
| Property | 5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid | 5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid | (S)-5-Acrylamido-2-(((benzyloxy)carbonyl)amino)pentanoic acid |
|---|---|---|---|
| LogP (Predicted) | ~2.1 | ~2.8 | ~1.5 |
| Water Solubility | Low | Very Low | Moderate |
| Reactivity | Stable | Electrophilic (CF3 group) | High (acrylamide warhead) |
Biological Activity
5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid is a synthetic organic compound characterized by its unique structural features, including a benzyloxycarbonyl group and an ethoxymethyl group attached to a pentanoic acid backbone. Its molecular formula is , with a molecular weight of approximately 309.36 g/mol. This compound is primarily utilized in organic synthesis and biological research due to its potential interactions with biological systems.
The biological activity of 5-{[(benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid is largely attributed to its ability to interact with various molecular targets within cells. The benzyloxycarbonyl group serves as a protective group for the amino functionality, while the ethoxymethyl group can participate in diverse chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the compound’s structure, thereby influencing its biological effects.
Research Findings
- Enzyme Interaction Studies : Research has indicated that this compound can serve as an inhibitor or substrate in enzyme-catalyzed reactions. For instance, studies involving proteases have shown that derivatives of this compound can modulate enzyme activity, potentially affecting protein synthesis and degradation pathways.
- Cellular Studies : In vitro studies have demonstrated that 5-{[(benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid exhibits cytotoxic effects on specific cancer cell lines. These findings suggest that the compound may possess anticancer properties, warranting further investigation into its mechanism of action and therapeutic potential.
- Pharmacological Applications : The structural characteristics of this compound make it a candidate for drug development, particularly in creating prodrugs that can be activated within the body. Its ability to modify cellular pathways may also contribute to its potential use in treating metabolic disorders.
Case Studies
- Case Study 1 : A study conducted on the effects of this compound on human breast cancer cells revealed significant inhibition of cell proliferation at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
- Case Study 2 : Another investigation focused on the interaction of this compound with various enzymes involved in metabolic pathways. The results indicated that it could act as a competitive inhibitor for certain enzymes, thus altering metabolic flux and potentially leading to therapeutic benefits in metabolic syndrome.
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of 5-{[(benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 5-{[(Benzyloxy)carbonyl]amino}pentanoic acid | Lacks ethoxymethyl group | Limited enzyme interaction |
| 5-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid | Contains hydroxyl instead of ethoxymethyl | Antimicrobial properties |
| 4-{[(Benzyloxy)carbonyl]amino}benzoic acid | Benzoic acid backbone | Analgesic effects |
This table highlights that while similar compounds may exhibit certain biological activities, the presence of both benzyloxycarbonyl and ethoxymethyl groups in our compound enhances its reactivity and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
